molecular formula C20H13ClN6OS B263245 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B263245
M. Wt: 420.9 g/mol
InChI Key: RHPGARKKVDFVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure substituted with a 4-chlorophenyl group and a purin-6-ylsulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core, followed by the introduction of the 4-chlorophenyl group and the purin-6-ylsulfanyl methyl group through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazolinone core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted quinazolinone derivatives.

Scientific Research Applications

3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as electronic or optical applications.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-substituted pyrazole derivatives
  • 1,3,4-oxadiazoles
  • 5-pyrazolinones

Uniqueness

Compared to similar compounds, 3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of a quinazolinone core with a purin-6-ylsulfanyl methyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H13ClN6OS

Molecular Weight

420.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanylmethyl)quinazolin-4-one

InChI

InChI=1S/C20H13ClN6OS/c21-12-5-7-13(8-6-12)27-16(26-15-4-2-1-3-14(15)20(27)28)9-29-19-17-18(23-10-22-17)24-11-25-19/h1-8,10-11H,9H2,(H,22,23,24,25)

InChI Key

RHPGARKKVDFVEA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NC4=C3NC=N4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NC4=C3NC=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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